molecular formula C7H20Cl2N2 B1459190 [2,2-Dimethyl-3-(methylamino)propyl](methyl)amine dihydrochloride CAS No. 1375474-73-9

[2,2-Dimethyl-3-(methylamino)propyl](methyl)amine dihydrochloride

Cat. No.: B1459190
CAS No.: 1375474-73-9
M. Wt: 203.15 g/mol
InChI Key: IQBCUILZAISAMB-UHFFFAOYSA-N
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Description

“2,2-Dimethyl-3-(methylamino)propylamine” is a chemical compound . It is related to Dimethylaminopropylamine (DMAPA), a diamine used in the preparation of some surfactants, such as cocamidopropyl betaine which is an ingredient in many personal care products including soaps, shampoos, and cosmetics .


Synthesis Analysis

DMAPA is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields DMAPA .


Chemical Reactions Analysis

DMAPA is readily converted to the mustard dimethylaminopropyl-3-chloride, a powerful alkylating agent .


Physical And Chemical Properties Analysis

DMAPA has a molar mass of 102.181 g·mol −1, appears as a colourless liquid, and has a fishy, ammoniacal odor. It has a density of 812 mg mL −1 and a boiling point of 132.1 °C .

Scientific Research Applications

Synthesis and Characterization

  • Novel Lipidic Enaminones Synthesis : A study highlighted the synthesis of lipidic enaminone derivatives through the attack of primary and secondary amines on the central carbon atom of an allene system. This process, which involved compounds structurally related to the specified amine, yielded derivatives with potential applications in material science and biochemistry due to their unique lipid-like characteristics (Lie Ken Jie & Lau, 2000).

  • Polymerizable Tertiary Amines : Another research focused on synthesizing compounds containing tertiary amine structures, including stimulating response groups, through an acid chloride esterification method. This study provides insights into the synthesis methodologies that could be applicable for creating compounds with similar functionalities, emphasizing the versatility of tertiary amines in polymer research (Sun et al., 2021).

Potential Applications

  • Heterocyclic Compound Synthesis : Research into the synthesis of condensed derivatives of pyrano[4,3-b]thieno[3,2-e]pyridine and pyrido[3',2':4,5]thieno[3,2-d]pyrimidine explored reactions involving primary amines, indicating the utility of amine derivatives in creating complex heterocyclic structures with potential applications in drug discovery and material science (Dabaeva et al., 2011).

  • Catalytic Amination of Biomass-based Alcohols : A study on the amination of biomass-based alcohols highlighted the significance of amines as key intermediates in the chemical industry, with extensive applications ranging from agrochemicals to pharmaceuticals. This research suggests potential environmental and industrial applications for amine derivatives in sustainable chemistry practices (Pera‐Titus & Shi, 2014).

These studies demonstrate the wide-ranging applications of amines and their derivatives in scientific research, from synthetic chemistry to environmental sustainability. The methodologies and findings from these studies provide a foundation for further exploration of compounds like "2,2-Dimethyl-3-(methylamino)propylamine dihydrochloride" in various scientific domains.

Safety and Hazards

DMAPA is a known skin irritant and its presence as an impurity in cocamidopropyl betaine is thought to be the cause of irritation experienced by some individuals . It has several hazard statements including H226, H302, H314, H317 and precautionary statements P280, P305+P351+P338, P310 .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2,2-Dimethyl-3-(methylamino)propylamine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as a substrate or inhibitor in enzymatic reactions, influencing the activity of specific enzymes. The nature of these interactions can vary, but they often involve binding to active sites or altering the conformation of the enzyme, thereby affecting its function .

Cellular Effects

The effects of 2,2-Dimethyl-3-(methylamino)propylamine dihydrochloride on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may modulate the activity of signaling molecules, leading to changes in cellular responses. Additionally, it can affect the expression of certain genes, thereby altering the production of proteins and other cellular components .

Molecular Mechanism

At the molecular level, 2,2-Dimethyl-3-(methylamino)propylamine dihydrochloride exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. This binding can result in changes in gene expression, either by directly interacting with DNA or by influencing transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2-Dimethyl-3-(methylamino)propylamine dihydrochloride can change over time. The stability and degradation of the compound are important factors to consider. Over time, the compound may degrade, leading to a decrease in its activity. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of 2,2-Dimethyl-3-(methylamino)propylamine dihydrochloride vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in physiological and biochemical parameters. Toxic or adverse effects may be observed at high doses, indicating a threshold beyond which the compound becomes harmful .

Metabolic Pathways

2,2-Dimethyl-3-(methylamino)propylamine dihydrochloride is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the production and utilization of key metabolites, thereby affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of 2,2-Dimethyl-3-(methylamino)propylamine dihydrochloride within cells and tissues are crucial for its activity. The compound may be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes. Its localization and accumulation within certain tissues can influence its overall effects on cellular function .

Subcellular Localization

The subcellular localization of 2,2-Dimethyl-3-(methylamino)propylamine dihydrochloride is important for its activity and function. The compound may be directed to specific compartments or organelles within the cell, where it can exert its effects. Targeting signals or post-translational modifications may play a role in directing the compound to its site of action .

Properties

IUPAC Name

N,N',2,2-tetramethylpropane-1,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2.2ClH/c1-7(2,5-8-3)6-9-4;;/h8-9H,5-6H2,1-4H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQBCUILZAISAMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC)CNC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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